molecular formula C21H21NOS2 B12789401 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine CAS No. 82402-02-6

3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine

Cat. No.: B12789401
CAS No.: 82402-02-6
M. Wt: 367.5 g/mol
InChI Key: JAFWSMULEQCSON-UHFFFAOYSA-N
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Description

3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine is a complex organic compound that features a unique structure combining thiophene, propenyl, methyl, phenyl, and oxazolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine typically involves multiple steps. One common method includes the reaction of thiophene derivatives with propenyl and phenyl groups under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions may include temperatures ranging from 25°C to 100°C and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and oxazolidine-based molecules, such as:

Uniqueness

What sets 3-(3,3-Di(3-thienyl)-2-propenyl)-4-methyl-5-phenyl-1,3-oxazolidine apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

82402-02-6

Molecular Formula

C21H21NOS2

Molecular Weight

367.5 g/mol

IUPAC Name

3-[3,3-di(thiophen-3-yl)prop-2-enyl]-4-methyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C21H21NOS2/c1-16-21(17-5-3-2-4-6-17)23-15-22(16)10-7-20(18-8-11-24-13-18)19-9-12-25-14-19/h2-9,11-14,16,21H,10,15H2,1H3

InChI Key

JAFWSMULEQCSON-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCN1CC=C(C2=CSC=C2)C3=CSC=C3)C4=CC=CC=C4

Origin of Product

United States

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